molecular formula C11H12O2 B11915916 6-methoxy-2-methyl-1H-inden-1-ol

6-methoxy-2-methyl-1H-inden-1-ol

Cat. No.: B11915916
M. Wt: 176.21 g/mol
InChI Key: BWBMRNSVSNKPRU-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-1H-inden-1-ol: is an organic compound belonging to the indene family It features a methoxy group at the sixth position, a methyl group at the second position, and a hydroxyl group at the first position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2-methyl-1H-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-2-methyl-1H-indene.

    Hydroxylation: The indene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the first position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the hydroxylation process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-methoxy-2-methyl-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

Chemistry: 6-methoxy-2-methyl-1H-inden-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antioxidant properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group at the first position allows for hydrogen bonding and interaction with enzymes or receptors. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity, influencing its binding affinity and activity.

Comparison with Similar Compounds

    6-methoxy-2-methyl-1H-indene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-methyl-1H-inden-1-ol: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    6-methoxy-1H-inden-1-ol: Lacks the methyl group, influencing its overall stability and reactivity.

Uniqueness: 6-methoxy-2-methyl-1H-inden-1-ol is unique due to the presence of all three functional groups (methoxy, methyl, and hydroxyl) on the indene ring

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

6-methoxy-2-methyl-1H-inden-1-ol

InChI

InChI=1S/C11H12O2/c1-7-5-8-3-4-9(13-2)6-10(8)11(7)12/h3-6,11-12H,1-2H3

InChI Key

BWBMRNSVSNKPRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1O)C=C(C=C2)OC

Origin of Product

United States

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